Home > Products > Screening Compounds P127499 > S-(-)-Eticlopride hydrochloride
S-(-)-Eticlopride hydrochloride -

S-(-)-Eticlopride hydrochloride

Catalog Number: EVT-10895672
CAS Number:
Molecular Formula: C17H26Cl2N2O3
Molecular Weight: 377.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

S-(-)-Eticlopride hydrochloride is a selective antagonist of the dopamine D2 and D3 receptors, primarily used in pharmacological research to study dopamine-related disorders. This compound is known for its high potency and specificity, making it valuable in both clinical and experimental settings. The compound's full chemical name is 2S(–)-3-chloro-5-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide hydrochloride, which highlights its complex structure and functional groups.

Source

Eticlopride was first synthesized in the late 1980s as part of efforts to develop more effective antipsychotic medications. It was derived from modifications of earlier compounds, aiming to enhance selectivity for dopamine receptors while minimizing side effects associated with broader-spectrum antipsychotics. The synthesis of eticlopride involves several steps, including lithiation, carboxylation, demethylation, and chlorination, leading to its final form as a hydrochloride salt .

Classification

S-(-)-Eticlopride hydrochloride falls under the category of dopamine receptor antagonists, specifically targeting the D2 and D3 subtypes. This classification places it within a broader family of antipsychotic agents, although its unique structure allows it to exhibit distinct pharmacological properties compared to traditional antipsychotics.

Synthesis Analysis

The synthesis of S-(-)-Eticlopride hydrochloride can be broken down into several key steps:

  1. Starting Material: The synthesis begins with ethyl-2,4-dimethoxybenzene.
  2. Intermediate Formation: Through a series of reactions including lithiation and carboxylation, 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid is formed.
  3. Final Product: The acid is then treated with S(–)-2-aminomethyl-N-ethylpyrrolidine to yield S-(-)-Eticlopride .

The entire process emphasizes the importance of stereochemistry in achieving the desired biological activity, as the S-enantiomer exhibits significantly greater potency compared to its R counterpart.

Molecular Structure Analysis

The molecular structure of S-(-)-Eticlopride hydrochloride features several notable characteristics:

  • Chemical Formula: C18H24ClN2O3
  • Molecular Weight: 377.31 g/mol
  • Structure: The compound consists of a benzamide core with an ethyl group at the 5-position and a chlorine atom at the 3-position on the aromatic ring. The pyrrolidine ring is connected via an amide bond.

Structural Data

The crystal structure reveals a dihedral angle of 38° between the benzene ring and the pyrrolidine moiety, contributing to its planar conformation . The presence of intramolecular hydrogen bonds stabilizes certain conformations, which are crucial for its biological activity.

Chemical Reactions Analysis

S-(-)-Eticlopride hydrochloride participates in various chemical reactions that are significant for its functionality:

  1. Binding Interactions: The compound interacts with dopamine receptors through competitive binding, displacing radiolabeled ligands.
  2. Degradation Pathways: Under photolytic conditions, eticlopride can degrade into various byproducts, including dechloroeticlopride . This degradation can complicate studies involving light-sensitive compounds.

These reactions illustrate the compound's stability under physiological conditions but highlight potential challenges in experimental settings.

Mechanism of Action

S-(-)-Eticlopride exerts its effects primarily through antagonism at dopamine D2 and D3 receptors. By inhibiting these receptors, it modulates dopaminergic signaling pathways associated with mood regulation and psychotic symptoms:

  1. Dopamine Receptor Blockade: By binding to these receptors without activating them, eticlopride reduces dopamine's effects on neuronal signaling.
  2. Behavioral Outcomes: In animal models, administration of eticlopride has been shown to affect behaviors linked to dopaminergic activity, such as locomotion and reward processing .

This mechanism underscores its utility in studying dopamine's role in various neuropsychiatric conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of S-(-)-Eticlopride hydrochloride are critical for its application:

  • Melting Point: 144–146 °C
  • Solubility: Soluble in both aqueous and organic solvents.
  • Optical Rotation: Exhibits an optical rotation of –69° in acetone and –4.7° in methanol.

Relevant Data

The pKa values for eticlopride indicate significant ionization properties:

  • pKa (phenolic group): 6.93
  • pKa (amino group): 9.67
    These values suggest that at physiological pH, a substantial proportion exists in zwitterionic form .
Applications

S-(-)-Eticlopride hydrochloride has several scientific applications:

  1. Pharmacological Research: Used extensively in studies investigating dopamine receptor function and related disorders such as schizophrenia and Parkinson's disease.
  2. Behavioral Studies: Employed in animal models to assess the impact of dopaminergic modulation on behavior.
  3. Drug Development: Serves as a lead compound for synthesizing analogs aimed at enhancing receptor selectivity or reducing side effects associated with broader-spectrum antipsychotics .
Introduction to Dopamine D2/D3 Receptor Pharmacology

Historical Context of Dopaminergic Antagonists in Neuropsychopharmacology

The development of dopaminergic antagonists represents a cornerstone in neuropsychopharmacology, originating from the serendipitous discovery of chlorpromazine's antipsychotic effects in the 1950s. Early antipsychotics, termed typical antipsychotics, shared a common mechanism: high-affinity antagonism at dopamine D2-like receptors (D2, D3). These receptors belong to the G protein-coupled receptor (GPCR) superfamily and inhibit adenylyl cyclase activity upon activation. The correlation between clinical efficacy and D2 receptor affinity became evident through seminal studies showing that antipsychotic potency correlated with D2 receptor binding affinity (Ki values), establishing the "dopamine hypothesis" of schizophrenia [1].

Typical antipsychotics (e.g., haloperidol, spiperone) exhibited significant off-target activity at cholinergic, histaminergic, and adrenergic receptors, contributing to adverse effects. This prompted efforts to develop atypical antipsychotics with improved selectivity. The substituted benzamide class emerged as pivotal in this quest, beginning with sulpiride—a D2/D3 antagonist with lower extrapyramidal side effects but requiring high clinical doses. Subsequent structure-activity relationship (SAR) studies optimized benzamide substituents to enhance D2-like receptor affinity and selectivity. Eticlopride was synthesized by introducing an ethyl group at the aromatic 5-position and chlorine at the 3-position, resulting in a 27-fold increase in potency over earlier analogs like remoxipride and raclopride for displacing [³H]spiperone binding [1] [6].

Table 1: Evolution of Dopamine D2/D3 Receptor Antagonists

Compound ClassRepresentative AgentsD2 Ki (nM)D3 Ki (nM)Selectivity (D2 vs. D1-like)
Typical AntipsychoticsHaloperidol1.2-Low (D1 Ki = 55 nM)
Spiperone0.26-Moderate
Early BenzamidesSulpiride18.2-High
Optimized BenzamidesRaclopride3.4-Very High
Eticlopride0.09–0.500.16Exceptional (D1 Ki = 10,000 nM)

Role of D2/D3 Receptor Antagonism in Neurological and Psychiatric Disorders

Dopamine D2 and D3 receptors are densely expressed in the striatum, nucleus accumbens, and cerebral cortex, where they modulate key functions: motor control, reward processing, cognition, and executive function. Antagonism at these receptors demonstrates therapeutic efficacy across multiple neuropsychiatric conditions:

  • Schizophrenia: D2 receptor blockade alleviates positive symptoms (hallucinations, delusions) by normalizing mesolimbic dopamine hyperactivity. Postmortem and imaging studies confirm elevated striatal D2 receptor density in schizophrenia patients [1] [5]. Eticlopride attenuates amphetamine- and phencyclidine-induced hyperlocomotion in rodents—preclinical models predictive of antipsychotic efficacy—by restoring dopamine-glutamate balance [5] [10].
  • Substance Use Disorders: D3 receptors are enriched in mesolimbic reward pathways. Eticlopride reduces cocaine- and heroin-maintained responding in primate and rodent models by blunting drug reinforcement without abolishing natural reward (e.g., food) responding [4] [6].
  • Parkinson’s Disease Psychosis: While D2 antagonists are contraindicated in motor symptoms, they address psychosis in advanced Parkinson’s. Eticlopride’s high D3 affinity may offer advantages, as D3 receptors remain functional even after severe dopaminergic degeneration [6].
  • Impulse Control Disorders: D2/D3 receptors regulate behavioral flexibility. Raclopride (a close analog) impairs reversal learning in primates by disrupting adaptation to changing reward contingencies, highlighting D2/D3 roles in inhibitory control [9].

Table 2: Preclinical Models Demonstrating Eticlopride’s Therapeutic Utility

DisorderPreclinical ModelKey FindingMechanistic Insight
SchizophreniaAmphetamine-induced locomotionDose-dependent attenuation of hyperlocomotionNormalizes mesolimbic dopamine hyperactivity
Substance UseCocaine self-administration (rats)Reduces drug-seeking without affecting food-seekingBlocks D3-mediated reward reinforcement
Impulse ControlVisual discrimination reversal (primates)Impairs reversal learning only after retention sessionsDisrupts D2-mediated behavioral flexibility
Cognitive Dysfunction5-Choice serial reaction time taskModulates motor impulsivity when combined with mGluR4 modulatorInteracts with corticostriatal glutamate transmission [7]

Rationale for Targeting D2/D3 Receptors with S-(-)-Eticlopride Hydrochloride

S-(-)-Eticlopride hydrochloride is the bioactive enantiomer of eticlopride, exhibiting stereoselective binding to D2/D3 receptors. Its molecular structure comprises a salicylamide core with chlorine and ethyl substituents, coupled to an S-configured N-ethylpyrrolidinylmethyl group. This configuration confers exceptional affinity (Ki D2 = 0.09–0.50 nM; D3 = 0.16 nM) and >10,000-fold selectivity over D1-like receptors [1] [6]. Three key properties justify its utility:

  • Stereochemical Precision: The S-enantiomer shows 50-100-fold higher affinity for D2/D3 receptors than the R-enantiomer, attributed to optimal interactions with the orthosteric binding site (OBS). This enantiomeric purity is critical for research reproducibility and mechanistic studies [6] [8].
  • Receptor Subtype Selectivity: Unlike typical antipsychotics, eticlopride discriminates between D2-like and D1-like receptors but exhibits modest D2/D3 selectivity (D3 > D2). This property enables investigation of D3-specific functions in addiction and mood regulation without confounding D1 effects [4] [6].
  • Binding Kinetics and Functional Selectivity: Eticlopride stabilizes distinct inactive conformations of D2 and D3 receptors. Structural studies reveal that eticlopride binds D3 receptors parallel to the membrane plane, occupying extracellular regions of transmembrane helix 5 (TM5), whereas risperidone binds perpendicularly, penetrating deeper into an intracellular subpocket near Ile122³.⁴⁰ in D2 receptors [2]. This differential binding influences inverse agonism efficacy and receptor dynamics, particularly in extracellular loop flexibility.

Eticlopride’s applications extend beyond receptor pharmacology:

  • Imaging: Radiolabeled [³H]eticlopride enables autoradiographic mapping of D2/D3 receptor densities in brain sections and living subjects via positron emission tomography (PET), revealing receptor alterations in disease states [1] [8].
  • Molecular Tool Development: Eticlopride’s phenol moiety allows derivatization into "caged" compounds (e.g., MG307). These photolabile probes enable optical control of D2/D3 receptor activity with spatiotemporal precision, facilitating studies of dopamine signaling kinetics [3].
  • Mechanistic Probes: Studies using eticlopride demonstrate that D2 antagonist-induced gene expression (e.g., Nur77) requires cortical glutamate release and postsynaptic mGlu5/A2A receptor activation—not solely D2 blockade. This highlights the interplay between dopamine and glutamate systems in striatal plasticity [10].

Properties

Product Name

S-(-)-Eticlopride hydrochloride

IUPAC Name

5-chloro-3-ethyl-N-[[(3S)-1-ethylpyrrolidin-3-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride

Molecular Formula

C17H26Cl2N2O3

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C17H25ClN2O3.ClH/c1-4-12-8-13(18)16(23-3)14(15(12)21)17(22)19-9-11-6-7-20(5-2)10-11;/h8,11,21H,4-7,9-10H2,1-3H3,(H,19,22);1H/t11-;/m0./s1

InChI Key

RDZXYWICCLALQM-MERQFXBCSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCN(C2)CC)OC)Cl.Cl

Isomeric SMILES

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCN(C2)CC)OC)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.